2-((4-(4-Fluorophenyl)thiazol-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate
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Overview
Description
2-((4-(4-Fluorophenyl)thiazol-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a nicotinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-Fluorophenyl)thiazol-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves the Hantzsch thiazole synthesis. This method includes the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are mild, and the process is efficient, making it suitable for both laboratory and industrial production.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the compound, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-((4-(4-Fluorophenyl)thiazol-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups, enhancing its chemical diversity.
Scientific Research Applications
2-((4-(4-Fluorophenyl)thiazol-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-(4-Fluorophenyl)thiazol-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The thiazole ring and fluorophenyl group play crucial roles in binding to target proteins, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Uniqueness
2-((4-(4-Fluorophenyl)thiazol-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of a thiazole ring, fluorophenyl group, and nicotinate ester. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H14FN3O3S2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
[2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H14FN3O3S2/c1-26-16-13(3-2-8-20-16)17(24)25-9-15(23)22-18-21-14(10-27-18)11-4-6-12(19)7-5-11/h2-8,10H,9H2,1H3,(H,21,22,23) |
InChI Key |
BFVITBSFTWGPMJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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